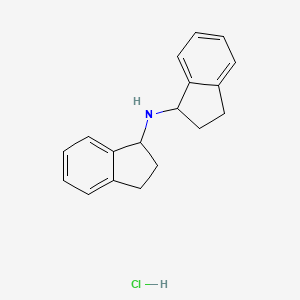

Di-1-Indanylamine Hydrochloride

Übersicht

Beschreibung

Di-1-Indanylamine Hydrochloride, also known as DIAH, is a chemical compound with the CAS Number: 113535-00-5. It has a molecular weight of 285.82 and its linear formula is C18H19N.ClH . This compound has been the subject of numerous scientific studies due to its potential application in various fields of research and industry.

Molecular Structure Analysis

The molecular structure of Di-1-Indanylamine Hydrochloride is represented by the linear formula C18H19N.ClH . It has a molecular weight of 285.82 .

Wissenschaftliche Forschungsanwendungen

Catalytic Reactions in Organic Chemistry

Research has shown that 1-indanol, which is closely related to Di-1-Indanylamine Hydrochloride, can be used in organic chemistry for catalytic reactions. For instance, it can lead to the formation of 1-indanone when reacted with sodium carbonate and catalytic amounts of certain palladium compounds (Bouquillon, Hénin, & Muzart, 2000).Sensor Development for Drug Detection

Di-1-Indanylamine Hydrochloride is structurally similar to difenidol hydrochloride, which has been the focus of sensor development for detecting drug concentrations. Novel electrochemiluminescence sensors have been developed to detect difenidol hydrochloride efficiently (Cheng et al., 2019).Drug Delivery Research

In the field of drug delivery, Di-1-Indanylamine Hydrochloride's analogs, such as DiI, have been used as surrogates for hydrophobic drugs in research. Investigations into the loading and release properties of drug-loaded nanoparticles have utilized DiI as a model compound (Bains, Wulff, & Moffitt, 2016).Chemical Analysis and Extraction Techniques

Similar compounds to Di-1-Indanylamine Hydrochloride have been used in chemical analysis and extraction techniques. For example, the distribution of indium between various solutions and its extraction has been studied using liquid anion exchangers in organic solvents, a process in which related compounds could be involved (Irving & Damodaran, 1970).Mass Spectrometry Imaging in Biomedical Research

Mass spectrometry imaging, particularly for visualizing small molecules in tissues, can utilize compounds similar to Di-1-Indanylamine Hydrochloride. For instance, 1,5-DAN hydrochloride has been used in mass spectrometry imaging to investigate altered metabolic pathways in ischemic brain damage (Liu et al., 2014).NMR Studies in Solution Chemistry

NMR studies of compounds like amiloride hydrochloride, which shares structural similarities with Di-1-Indanylamine Hydrochloride, provide insights into the conformations of these compounds in solution. This research is crucial for understanding how such compounds interact at the molecular level (Skawinski, Ofsievich, & Venanzi, 2002).

Safety and Hazards

Di-1-Indanylamine Hydrochloride is classified as having acute toxicity, whether through inhalation, dermal contact, or oral ingestion . The hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . In case of skin contact, it is advised to wash off with soap and plenty of water . If inhaled, the person should be moved to fresh air . If swallowed, it is advised not to induce vomiting and to rinse the mouth with water .

Eigenschaften

IUPAC Name |

N-(2,3-dihydro-1H-inden-1-yl)-2,3-dihydro-1H-inden-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N.ClH/c1-3-7-15-13(5-1)9-11-17(15)19-18-12-10-14-6-2-4-8-16(14)18;/h1-8,17-19H,9-12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZPCHRMYJBSBIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1NC3CCC4=CC=CC=C34.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40591503 | |

| Record name | N-(2,3-Dihydro-1H-inden-1-yl)-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Di-1-Indanylamine Hydrochloride | |

CAS RN |

113535-00-5 | |

| Record name | N-(2,3-Dihydro-1H-inden-1-yl)-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

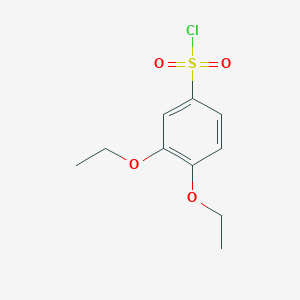

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3,4-Dichlorophenyl)sulfonyl]acetonitrile](/img/structure/B3059351.png)

![Ethyl 2-[(5-methylisoxazol-3-yl)amino]-2-oxoacetate](/img/structure/B3059375.png)